molecular formula C13H8BrClF2OZn B14893369 3-Chloro-6-(2',4'-difluorobenZyloxy)phenylZinc bromide

3-Chloro-6-(2',4'-difluorobenZyloxy)phenylZinc bromide

Cat. No.: B14893369
M. Wt: 398.9 g/mol
InChI Key: WENXJCDAODEDMJ-UHFFFAOYSA-M
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Description

3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of the corresponding aryl halide with a zinc reagent. One common method is the oxidative addition of the aryl halide to a zinc metal in the presence of a catalyst, such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and transmetalation processes.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in an inert atmosphere.

    Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which can then participate in various coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The palladium or nickel catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Chlorophenylzinc bromide
  • 2,4-Difluorophenylzinc bromide

Uniqueness

3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and difluorobenzyloxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H8BrClF2OZn

Molecular Weight

398.9 g/mol

IUPAC Name

bromozinc(1+);1-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-2,4-difluorobenzene

InChI

InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16;;/h1-5,7H,8H2;1H;/q-1;;+2/p-1

InChI Key

WENXJCDAODEDMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1Cl)OCC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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